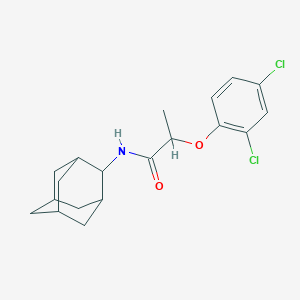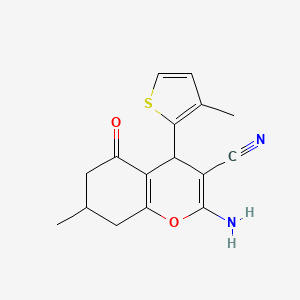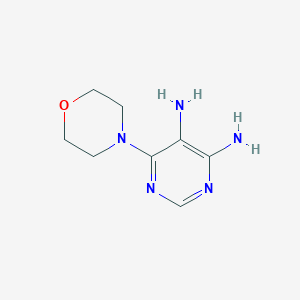
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide, also known as AADP, is a chemical compound that has been extensively studied for its potential use in scientific research. AADP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The exact mechanism of action of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is not fully understood. However, it is believed that N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to activate certain pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to have anti-inflammatory and anti-oxidant properties. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is its specificity. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to selectively target cancer cells, leaving healthy cells unaffected. This makes it a valuable tool for researchers studying cancer. However, one of the limitations of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide. One area of research is the development of more efficient synthesis methods for N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide. Another area of research is the optimization of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide for use in cancer treatment. Researchers are also exploring the potential use of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
合成方法
The synthesis of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorophenol with 2-bromo-2-methylpropane in the presence of a base to form 2,4-dichlorophenyl 2-methyl-2-propyl ether. This intermediate is then reacted with adamantane-2-carboxylic acid in the presence of a coupling agent to form N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide.
科学研究应用
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential use in scientific research. One of the most promising applications of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is in the field of cancer research. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(2-adamantyl)-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-10(24-17-3-2-15(20)9-16(17)21)19(23)22-18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9-14,18H,4-8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCNRRNKZOGWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2CC3CC(C2)CC1C3)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)


![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)




![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)